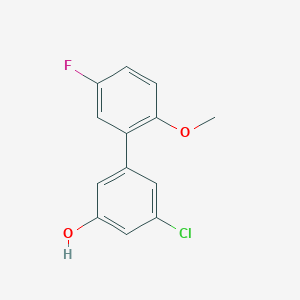
3-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% (abbreviated as 3-C5-4-C2-MPP, 95%) is a synthetic compound that is used in various scientific and industrial applications. It is an aromatic phenol that has a chloro-substituted phenyl ring at the para-position. It is a white, crystalline solid with a melting point of 115-118 °C and a boiling point of 287-288 °C. It is soluble in common organic solvents such as ethanol, ethyl acetate, and acetone.
Wirkmechanismus
The mechanism of action of 3-C5-4-C2-MPP, 95% is not fully understood. However, it is believed that the compound acts through a Friedel-Crafts alkylation reaction, in which the chloroacetyl chloride reacts with the phenol ring of 4-chloro-2-methylphenol to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C5-4-C2-MPP, 95%, have not been extensively studied. However, it is believed that the compound has a low toxicity and is not expected to cause any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-C5-4-C2-MPP, 95%, in laboratory experiments include its low cost, its availability, and its ease of use. It can also be used in a variety of reactions, including Friedel-Crafts alkylation and other organic synthesis reactions. However, it is important to note that the compound is flammable and should be handled with care.
Zukünftige Richtungen
Future research on 3-C5-4-C2-MPP, 95%, should focus on its biochemical and physiological effects, as well as its potential applications in various scientific fields. Additionally, further studies should be conducted to determine the optimal conditions for synthesizing the compound and to explore its potential use in drug synthesis and other industrial applications.
Synthesemethoden
3-C5-4-C2-MPP, 95% can be synthesized through a Friedel-Crafts alkylation reaction between 4-chloro-2-methylphenol and chloroacetyl chloride in the presence of anhydrous AlCl3 as a catalyst. The reaction is conducted in an inert solvent such as dichloromethane or toluene at a temperature of 0-5 °C. The reaction is completed in 2-3 hours, and the product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-C5-4-C2-MPP, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 3-chloro-4-methylthiophenol, 3-chloro-5-methylthiophenol, and 3-chloro-5-methyl-4-methylphenol. It has also been used as an intermediate in the synthesis of various drugs and pharmaceuticals, such as aminopyridines and sulfones.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-4-10(14)2-3-13(8)9-5-11(15)7-12(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXUUYHZJHSTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686008 |
Source


|
| Record name | 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-2-methylphenyl)phenol | |
CAS RN |
1261920-76-6 |
Source


|
| Record name | 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














